- Reduction by dissolving metals. VI. Some applications in synthesisJournal of the Chemical Society, 1949, 2531, 2531-6,
Cas no 89-81-6 (Piperitone)

Piperitone structure
Nombre del producto:Piperitone
Número CAS:89-81-6
MF:C10H16O
Megavatios:152.233443260193
MDL:MFCD00045532
CID:723429
PubChem ID:6987
Piperitone Propiedades químicas y físicas
Nombre e identificación
-
- PIPERITONE
- PIPERITONE(SG)
- ALPHA-PIPERITONE
- 3-Carvomenthenone
- 1-P-MENTHEN-3-ONE
- P-MENTH-1-EN-3-ONE
- PIPERITONE WITH GC
- p-Mentha-1-ene-3-one
- Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)
- 1-Methyl-4-isopropyl-1-cyclohexen-3-one
- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-
- Piperiton
- PIPERITONE(AS)
- 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 3-methyl-6-isopropylcyclohex-2-en-1-one
- 6-isopropyl-3-methyl-2-cyclohexen-1-one
- 6-isopropyl-3-methylcyclohex-2-en-1-one
- cinchonidine
- PIPERTONE
- 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)
- p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)
- DL-Piperitone
- 6-Isopropyl-3-methylcyclohex-2-enone
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
- 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
- YSTPAHQEHQSRJD-UHFFFAOYSA-N
- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-
- Iso
- 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)
- p-Menth-1-en-3-one (7CI, 8CI)
- (±)-Piperitone
- 3-Methyl-6-isopropyl-2-cyclohexen-1-one
- 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one
- 4-Isopropyl-1-methyl-1-cyclohexen-3-one
- NSC 251528
- 4573-50-6
- (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 6091-50-5
- p-Menth 1-ene 3-one
- (S)-piperitone
- (+)-Piperitone
- (-)-Piperitone
- 89-81-6
- d-Piperitone
- Piperitone
-
- MDL: MFCD00045532
- Renchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
- Clave inchi: YSTPAHQEHQSRJD-UHFFFAOYSA-N
- Sonrisas: O=C1C(C(C)C)CCC(C)=C1
- Brn: 1907772
Atributos calculados
- Calidad precisa: 152.120115g/mol
- Carga superficial: 0
- XLogP3: 2.2
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 152.120115g/mol
- Masa isotópica única: 152.120115g/mol
- Superficie del Polo topológico: 17.1Ų
- Recuento de átomos pesados: 11
- Complejidad: 189
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 8
Propiedades experimentales
- Color / forma: Colorless to light yellow liquid with pungent mint fragrance.
- Denso: 0,93 g/cm3
- Punto de fusión: -29°C(lit.)
- Punto de ebullición: 235°C(lit.)
- Punto de inflamación: 90.9±9.8 °C
- índice de refracción: -60 ° (C=4, benzene)
- PSA: 17.07000
- Logp: 2.56780
- Disolución: It is almost insoluble in water and soluble in organic solvents such as ethanol.
- Merck: 7473
- Presión de vapor: 0.1±0.4 mmHg at 25°C
Piperitone Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:warning
- Instrucciones de peligro: H227-H303-H315
- Declaración de advertencia: P210-P264-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501
- Instrucciones de Seguridad: S23
- Rtecs:OT0257000
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Piperitone Datos Aduaneros
- Código HS:2914299000
- Datos Aduaneros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Piperitone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N9496-50mg |
Piperitone |
89-81-6 | 97.76% | 50mg |
¥800 | 2023-08-31 | |
Enamine | EN300-174688-0.25g |
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |
89-81-6 | 95% | 0.25g |
$23.0 | 2023-09-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2355-25g |
Piperitone |
89-81-6 | 95.0%(GC) | 25g |
¥320.0 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-1g |
Piperitone |
89-81-6 | 1g |
¥2848.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79899-10MG |
Piperitone |
89-81-6 | 10mg |
¥1135.7 | 2024-12-30 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GX401-5g |
Piperitone |
89-81-6 | 94.0%(GC) | 5g |
¥127.0 | 2022-06-10 | |
TRC | P485000-250mg |
Piperitone |
89-81-6 | 250mg |
$ 224.00 | 2023-09-06 | ||
abcr | AB167880-25 g |
Piperitone, 95% (mixture of enatiomers); . |
89-81-6 | 95% | 25 g |
€63.00 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160623-25G |
Piperitone |
89-81-6 | >94.0%(GC) | 25g |
¥350.90 | 2023-09-01 | |
Enamine | EN300-174688-5.0g |
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |
89-81-6 | 95% | 5g |
$52.0 | 2023-06-03 |
Piperitone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Conversion of plinols into piperitoneChemistry & Industry (London, 1988, (24), 787-8,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt
Referencia
- Catalytic cross-coupling of alkylzinc halides with α-chloro ketonesJournal of the American Chemical Society, 2004, 126(33), 10240-10241,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt
1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt
1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt
1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt
Referencia
- Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenolTetrahedron: Asymmetry, 2003, 14(21), 3313-3319,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Sodium dichromate dihydrate Solvents: Diethyl ether , Water
Referencia
- Rearrangements in the formation of some π-allylpalladium compoundsJournal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositionsSynthetic Communications, 2002, 32(19), 2937-2950,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Lithium acetate , Lithium iodide Solvents: Acetic acid
1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water
Referencia
- Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogenJournal of Organic Chemistry, 1988, 53(5), 1110-12,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
- β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compoundsChemische Berichte, 1949, 82, 112-16,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Improved method of obtaining piperitoneKhimiya Prirodnykh Soedinenii, 1992, 335, 335-338,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt → reflux
1.2 Reagents: Tributylstannane ; 1.5 h, reflux
1.2 Reagents: Tributylstannane ; 1.5 h, reflux
Referencia
- α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactionsOrganic & Biomolecular Chemistry, 2005, 3(2), 316-327,
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
Referencia
- O-silylated enolates and allylsilanes in organic synthesis1979, , ,,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ; 18 h, 50 °C
Referencia
- Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-mentholChemistry - A European Journal, 2008, 14(7), 2060-2066,
Piperitone Raw materials
- 2,6-Octadieneselenoic acid, 3,7-dimethyl-, Se-phenyl ester, (2E)-
- Limonene
- 3-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-,(6S)-(9CI)
- 2-Isopropyl-5-methylanisole
- 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
- 2-[[5-Methyl-2-(1-methylethyl)-1,5-cyclohexadien-1-yl]oxy]ethanol
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methylethyl)-2-oxo-, ethyl ester
- SILANE, TRIMETHYL[[3-METHYL-6-(1-METHYLETHYL)-1-CYCLOHEXEN-1-YL]OXY]-
- Isopropylmagnesium Chloride (2M in THF)
- 2-Methoxy-4-methyl-1-(1-methylethyl)-1,4-cyclohexadiene
- Carbamothioic acid, dimethyl-, O-[2-methyl-5-(1-methylethyl)-6-oxo-1-cyclohexen-1-yl] ester (9CI)
- 2-Naphthalenecarbonitrile, 6-chloro-5,6,7,8-tetrahydro-5-oxo-
- 2,6-Heptanedione, 3-(1-methylethyl)-
Piperitone Preparation Products
Piperitone Literatura relevante
-
1. CCLXXVII.—Piperitone. Part VIII. The condensation of piperitone with aldehydesJohn Campbell Earl,John Read J. Chem. Soc. 1926 129 2072
-
2. LXVIII.—Piperitone. Part III. The oximes of dl-piperitoneJohn Read,Henry George Smith,Marie Bentivoglio J. Chem. Soc. Trans. 1922 121 582
-
Aleksandra Grudniewska,Katarzyna Dancewicz,Agata Bia?ońska,Zbigniew Ciunik,Beata Gabry?,Czes?aw Wawrzeńczyk RSC Adv. 2011 1 498
-
4. Addition reactions of conjugated double bonds. Part IV. The stereochemistry of cyanide ion addition to some αβ-unsaturated ketones and their π-allylpalladium derivativesC. W. Alexander,W. R. Jackson J. Chem. Soc. Perkin Trans. 2 1972 1601
-
5. CCXXV.—Piperitone. Part IV. The interaction of dl-piperitone and semicarbazide, and the isolation of pure dl-piperitoneJohn Read,Henry George Smith J. Chem. Soc. Trans. 1922 121 1863
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